2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-17-9-7-16(8-10-17)15-28(26,27)20-13-24(19-6-2-1-5-18(19)20)14-21(25)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYJZWKGCFJRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one , with CAS number 878057-70-6 , is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties. The presence of an indole core, a chlorophenyl group, and a methanesulfonyl moiety contributes to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.9 g/mol . The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN2O3S |
| Molecular Weight | 416.9 g/mol |
| CAS Number | 878057-70-6 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The methanesulfonyl group is electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby influencing cellular pathways and biological responses. The indole ring can modulate enzyme activity and receptor interactions, which may lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Biological Activity
Research indicates that the compound exhibits several biological activities:
1. Anticancer Activity:
Studies have shown that compounds with similar structures can inhibit the activity of specific kinases involved in cancer progression. For instance, sulfonamide derivatives have been linked to the inhibition of the mTOR pathway, which is crucial in cancer cell proliferation and survival .
2. Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Similar indole-based compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Enzyme Inhibition:
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic transmission, potentially alleviating symptoms associated with cognitive decline .
Case Studies
Several studies have evaluated the biological activity of related compounds, highlighting the significance of structural modifications on their efficacy:
Case Study 1: Anticancer Activity
A derivative similar to this compound was tested for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range, suggesting significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study, several indole-based sulfonamides were evaluated for antibacterial activity using the agar disc-diffusion method. Compounds similar to this one exhibited notable inhibition zones against E. coli and S. aureus, indicating their potential as effective antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties by modulating enzyme activity and influencing cellular pathways involved in cancer progression. Its ability to interact with specific receptors makes it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties
- The sulfonamide derivatives, including this compound, have shown potential antimicrobial effects. Investigations into its efficacy against various bacterial strains are ongoing, highlighting its possible use in developing new antibiotics.
-
Enzyme Inhibition
- The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic processes. This characteristic is crucial for designing drugs targeting metabolic disorders.
Biological Research Applications
-
Target Interaction Studies
- Understanding the interactions between the compound and biological targets is essential for elucidating its therapeutic potential. Studies often involve:
- Binding affinity assays.
- Cellular response evaluations.
- Mechanistic studies to determine how the compound modulates target activity.
- Understanding the interactions between the compound and biological targets is essential for elucidating its therapeutic potential. Studies often involve:
-
Drug Development
- As a lead compound, it serves as a scaffold for synthesizing derivatives with improved efficacy and reduced toxicity. Structure-activity relationship (SAR) studies are critical in this context.
Industrial Applications
-
Synthesis of Complex Molecules
- This compound can be utilized as a building block in organic synthesis, enabling the production of more complex pharmaceutical agents and materials.
-
Material Science
- The unique properties of this compound may allow its application in developing new materials with specific functionalities, such as sensors or catalysts.
Case Study 1: Anticancer Activity
A study investigated the effects of 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one on cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting that it may induce apoptosis through specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
Research focused on evaluating the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, warranting further exploration into its potential as an antibiotic.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Functional Group Variations
a) 2-{3-[(2-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
- CAS : 878057-79-5
- Molecular Weight : 416.9 g/mol
- Key Difference : Chlorine substitution at the ortho (2-) position instead of para (4-) on the phenyl ring.
- The sulfonyl group enhances polarity and stability relative to sulfanyl derivatives .
b) 2-(3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- CAS : 877659-28-4
- Molecular Weight : 384.9 g/mol
- Key Difference : Sulfanyl (-S-) group instead of sulfonyl (-SO₂-).
c) 2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- CAS : 941925-03-7
- Molecular Weight : 368.5 g/mol
- Key Difference : Lacks the chlorophenyl group entirely, replaced by a simple phenyl ring.
Heterocyclic Core Modifications
a) 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Structure : Pyrazole replaces indole.
- Implications : Pyrazole’s smaller heterocyclic ring and different electronic properties may alter binding to targets such as kinases or GPCRs .
b) 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4’-Chloro-alpha-PVP)
- Structure : Alkyl chain backbone instead of indole-sulfonyl.
- Implications: Known as a psychoactive substance, this compound highlights the role of the pyrrolidine group in modulating central nervous system activity. The absence of the indole-sulfonyl moiety reduces molecular complexity and polar surface area .
Physicochemical Properties
Note: Experimental data on solubility, logP, and melting points are unavailable, limiting direct comparison.
Preparation Methods
The introduction of the sulfonyl group at position 3 of the indole core necessitates the preparation of 4-chlorophenylmethanesulfonyl chloride. This intermediate is synthesized via a two-step oxidation process starting from 4-chlorophenylmethanethiol.
-
Oxidation to Sulfonic Acid : Treatment of 4-chlorophenylmethanethiol with hydrogen peroxide (H₂O₂) in acetic acid at 60°C yields 4-chlorophenylmethanesulfonic acid .
-
Chlorination with Thionyl Chloride (SOCl₂) : The sulfonic acid is refluxed with excess SOCl₂ in dichloromethane (DCM) to produce the sulfonyl chloride derivative. The reaction is driven to completion by the removal of HCl gas, with yields exceeding 85% .
Key Reaction Conditions :
-
Solvent: Anhydrous DCM
-
Temperature: Reflux (40°C)
-
Reaction Time: 4–6 hours
Sulfonylation of 1H-Indole at Position 3
The regioselective sulfonylation of 1H-indole at position 3 is achieved using 4-chlorophenylmethanesulfonyl chloride under basic conditions.
Procedure :
-
Reaction Setup : 1H-Indole (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
-
Base Addition : Pyridine (1.2 eq) is added to scavenge HCl generated during the reaction.
-
Sulfonyl Chloride Addition : 4-Chlorophenylmethanesulfonyl chloride (1.1 eq) is introduced dropwise at 0°C.
-
Stirring : The mixture is stirred at room temperature for 12 hours.
Workup :
-
The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
-
Purification via silica gel column chromatography (hexane:ethyl acetate, 7:3) affords 3-[(4-chlorophenyl)methanesulfonyl]-1H-indole in 72% yield .
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, indole-H), 7.85–7.45 (m, 6H, aromatic), 4.55 (s, 2H, CH₂).
-
HRMS (ESI+) : m/z calc. for C₁₅H₁₂ClNO₂S [M+H]⁺: 314.03; found: 314.05.
Alternative Route: Mitsunobu Coupling
An alternative method employs Mitsunobu conditions to link the indole nitrogen to the ethanone-pyrrolidine fragment.
Procedure :
-
Substrate Preparation : 3-[(4-Chlorophenyl)methanesulfonyl]-1H-indole (1 eq) and 1-(2-hydroxyacetyl)pyrrolidine (1.2 eq) are dissolved in dry THF.
-
Reagent Addition : Triphenylphosphine (PPh₃, 1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) are added at 0°C.
-
Stirring : The reaction is stirred at room temperature for 24 hours.
Workup :
-
The mixture is concentrated, and the product is purified via flash chromatography (ethyl acetate:methanol, 95:5), yielding 65% of the target compound .
Optimization Challenges and Solutions
-
Regioselectivity in Sulfonylation : Indole’s C3 position is inherently more reactive, but competing reactions at N1 can occur. Using bulky bases like 2,6-lutidine suppresses N-sulfonylation, enhancing C3 selectivity .
-
Stability of Sulfonyl Chloride : Moisture-sensitive intermediates require strict anhydrous conditions. Storage under argon with molecular sieves improves shelf life.
-
Purity of Bromoethanone Intermediate : Distillation under reduced pressure (40°C, 0.1 mmHg) ensures high purity, minimizing side reactions during alkylation .
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Alkylation via NaH/DMF | 68% | 6 hours | Moderate |
| Mitsunobu Coupling | 65% | 24 hours | High |
The alkylation route offers higher efficiency and shorter reaction times, making it preferable for large-scale synthesis. However, Mitsunobu coupling avoids strong bases, which may benefit acid-sensitive substrates .
Q & A
Basic Research Question: What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonylation of the indole core : React 3-substituted indole with 4-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Coupling with pyrrolidine : Use nucleophilic acyl substitution with 1-(pyrrolidin-1-yl)ethanone derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and recrystallization from ethanol .
Critical Conditions : Maintain anhydrous environments, monitor pH during sulfonylation, and optimize stoichiometry to minimize byproducts (e.g., over-sulfonylation) .
Basic Research Question: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions on the indole and pyrrolidine moieties. Key signals include the sulfonyl group’s peak at ~110 ppm and pyrrolidine’s methylene protons at δ 3.2–3.6 .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~459.1 Da) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (1350–1300 cm) and ketone C=O (1680–1650 cm) .
Advanced Research Question: How can researchers optimize reaction yields when encountering sulfonyl group instability?
Methodological Answer:
- Temperature Control : Limit sulfonylation steps to ≤50°C to prevent sulfonate cleavage .
- Inert Atmosphere : Use nitrogen/argon to avoid oxidation of intermediates .
- Alternative Coupling Agents : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance sulfonyl transfer efficiency .
Advanced Research Question: How should contradictory biological activity data (e.g., varying IC50_{50}50 values across assays) be resolved?
Methodological Answer:
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) to distinguish target-specific vs. cytotoxic effects .
- Structural Analogs : Synthesize derivatives lacking the sulfonyl group to isolate its contribution to activity .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance across replicates .
Basic Research Question: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
- Enzyme Inhibition : Fluorescence-based kinase profiling (e.g., EGFR, JAK2) at 10 µM .
Advanced Research Question: How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Sulfonyl Group : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Pyrrolidine Ring : Introduce sp-hybridized substituents (e.g., proline derivatives) to modulate conformational flexibility .
- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2) .
Advanced Research Question: What strategies improve pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) via C-2 indole substitution to reduce LogP from ~3.5 to ≤2.5 .
- Microsomal Stability : Test hepatic clearance using rat liver microsomes with NADPH cofactors; consider CYP3A4 inhibitors if rapid degradation occurs .
- Permeability : Parallel artificial membrane permeability assay (PAMPA) to assess BBB penetration potential .
Basic Research Question: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to acute dermal/ocular toxicity (Category 4) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonyl chloride vapors .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate .
Advanced Research Question: How can X-ray crystallography resolve conformational ambiguities in the pyrrolidine moiety?
Methodological Answer:
- Crystal Growth : Use slow evaporation from acetonitrile/water (9:1) at 4°C .
- Data Collection : Resolve torsional angles (e.g., pyrrolidine puckering) with synchrotron radiation (λ = 0.7–1.0 Å) .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Advanced Research Question: How to address discrepancies in thermal stability data during DSC analysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
